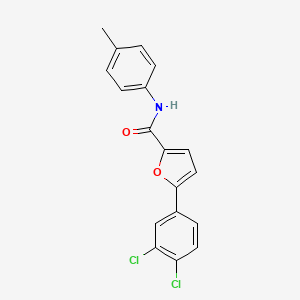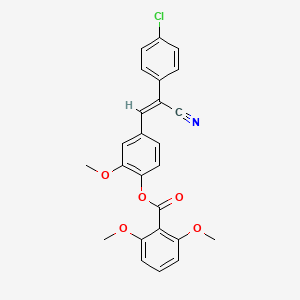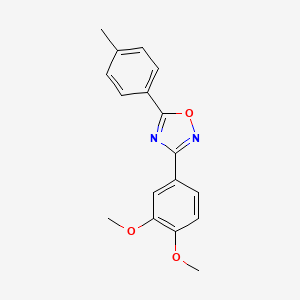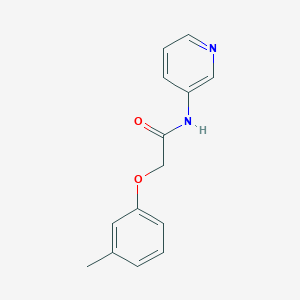![molecular formula C10H14Cl4N2O2 B5869959 2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide](/img/structure/B5869959.png)
2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two dichloroacetyl groups attached to a cyclohexyl ring, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide typically involves the reaction of 2,2-dichloroacetyl chloride with a cyclohexylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The process may involve multiple steps, including purification and isolation of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated ketones, while reduction can produce amines or alcohols .
科学研究应用
2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide involves its interaction with specific molecular targets. The dichloroacetyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,2-Dichloro-N-ethylacetoacetamide: Similar in structure but with an ethyl group instead of a cyclohexyl group.
2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]phenyl]acetamide: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide is unique due to its specific cyclohexyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl4N2O2/c11-7(12)9(17)15-5-1-2-6(4-3-5)16-10(18)8(13)14/h5-8H,1-4H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEPLVNETLYEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5869890.png)
methanone](/img/structure/B5869891.png)

![methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5869902.png)
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5869918.png)
![4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5869922.png)
![(5E)-3-(3-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B5869925.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5869926.png)

![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5869939.png)
![2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)

![2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B5869954.png)
